molecular formula C11H8IN3O2 B12348526 N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide

N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide

Cat. No.: B12348526
M. Wt: 341.10 g/mol
InChI Key: PFFQOULBBLJFEW-UHFFFAOYSA-N
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Description

N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C11H8IN3O2 and a molecular weight of 341.11 g/mol . This compound is characterized by the presence of an iodinated pyrimidine ring attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide typically involves the iodination of a pyrimidine derivative followed by the formation of the benzamide linkage. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide can be compared with other similar compounds, such as:

  • N-(4-hydroxy-2-oxo-5H-pyrimidin-5-yl)benzamide
  • N-(5-chloro-2-oxo-5H-pyrimidin-4-yl)benzamide
  • N-(5-bromo-2-oxo-5H-pyrimidin-4-yl)benzamide

These compounds share similar structural features but differ in the substituents on the pyrimidine ring. The presence of different halogens (iodine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity, making this compound unique in its properties and applications .

Properties

Molecular Formula

C11H8IN3O2

Molecular Weight

341.10 g/mol

IUPAC Name

N-(5-iodo-2-oxo-5H-pyrimidin-4-yl)benzamide

InChI

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6,8H,(H,14,15,16,17)

InChI Key

PFFQOULBBLJFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N=CC2I

Origin of Product

United States

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